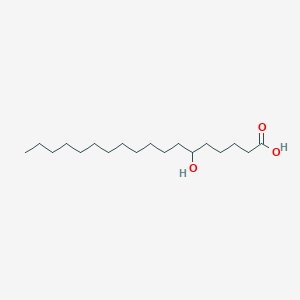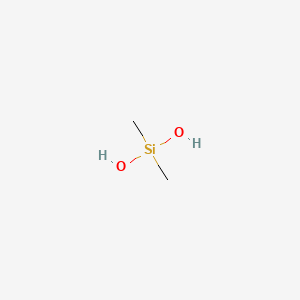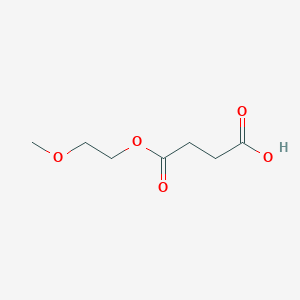![molecular formula C12H10O2 B3423773 [1,1'-Biphenyl]-2,3'-diol CAS No. 31835-45-7](/img/structure/B3423773.png)
[1,1'-Biphenyl]-2,3'-diol
説明
[1,1’-Biphenyl]-2,3’-diol is an organic compound consisting of two benzene rings connected by a single bond, with hydroxyl groups attached to the second and third positions of the biphenyl structure
作用機序
Target of Action
The primary targets of [1,1’-Biphenyl]-2,3’-diol are the PD-1/PD-L1 pathways . These pathways play a crucial role in cancer immunotherapy. The PD-1/PD-L1 interaction is a key mechanism for tumor immune escape and growth .
Mode of Action
[1,1’-Biphenyl]-2,3’-diol interacts with its targets by inhibiting the PD-1/PD-L1 pathways . This inhibition can potentially enhance the immune system’s ability to fight cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2,3’-diol involve the PD-1/PD-L1 pathways . The compound interferes with these pathways, disrupting the normal functioning of cancer cells and potentially leading to their destruction .
Pharmacokinetics
The pharmacokinetics of [1,1’-Biphenyl]-2,3’-diol, like any other drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,3’-diol’s action are primarily related to its ability to inhibit the PD-1/PD-L1 pathways . This inhibition can potentially lead to enhanced immune response against cancer cells .
生化学分析
Biochemical Properties
[1,1’-Biphenyl]-2,3’-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain oxidative enzymes, such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of aromatic compounds. Additionally, [1,1’-Biphenyl]-2,3’-diol can interact with proteins involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the hydroxyl groups of the compound, aiding in its solubility and excretion .
Cellular Effects
The effects of [1,1’-Biphenyl]-2,3’-diol on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, [1,1’-Biphenyl]-2,3’-diol has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. In hepatocytes, it can induce the expression of detoxifying enzymes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2,3’-diol exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates and potentially leading to drug-drug interactions. Additionally, [1,1’-Biphenyl]-2,3’-diol can activate transcription factors such as Nrf2, which regulates the expression of antioxidant response elements, thereby enhancing the cell’s defense mechanisms against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Biphenyl]-2,3’-diol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,1’-Biphenyl]-2,3’-diol is relatively stable under physiological conditions but can undergo oxidative degradation over extended periods. Long-term exposure to the compound in vitro has been associated with sustained activation of detoxification pathways and adaptive responses in cells .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2,3’-diol vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by enhancing detoxification pathways and reducing oxidative stress. At high doses, [1,1’-Biphenyl]-2,3’-diol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .
Metabolic Pathways
[1,1’-Biphenyl]-2,3’-diol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate by phase II enzymes such as UDP-glucuronosyltransferases and sulfotransferases. These conjugated metabolites are more water-soluble and can be excreted via the urine. The compound’s metabolism can also influence metabolic flux and the levels of various metabolites within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’-diol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. The reaction conditions often include elevated temperatures and pressures to facilitate the hydroxylation process.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-2,3’-diol can be achieved through large-scale hydroxylation processes. These processes may involve continuous flow reactors and the use of advanced catalytic systems to ensure high yields and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,3’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydroxybiphenyls using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Dihydroxybiphenyls.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
科学的研究の応用
[1,1’-Biphenyl]-2,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
類似化合物との比較
Biphenyl: The parent compound without hydroxyl groups.
[1,1’-Biphenyl]-4,4’-diol: A derivative with hydroxyl groups at the fourth positions.
[1,1’-Biphenyl]-2,2’-diol: A derivative with hydroxyl groups at the second positions.
Uniqueness: [1,1’-Biphenyl]-2,3’-diol is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQKPRCPNGNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067649 | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31835-45-7, 26983-52-8 | |
| Record name | [1,1′-Biphenyl]-2,3′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026983528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031835457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-2,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EL13090VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















